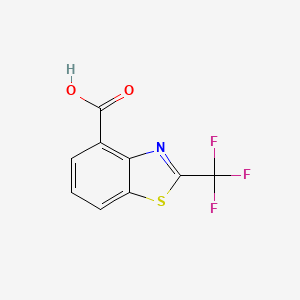
2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique properties . They are known to improve the biological activity of compounds, and their introduction into molecules can significantly alter the physical and chemical properties of the parent compound .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds can be complex and varies depending on the specific compound. For example, 2-trifluoromethyl thiazoles can be synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For instance, they have been involved in coupling reactions, nucleophilic reactions, and electrophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethyl groups can significantly alter these properties. For example, the introduction of the formyl group into position “2” of the boronic acids causes a significant increase of acidity .科学的研究の応用
Synthetic Chemistry : It's used in one-pot synthesis methods for creating derivatives of benzimidazole, benzoxazole, and benzothiazole. These derivatives are important for drug synthesis (Ge et al., 2007).
Catalysis : Samarium(III) triflate, a catalyst, is used for synthesizing benzothiazoles and benzoxazoles from various substituted aromatic carboxylic acids (Gorepatil et al., 2015).
Biological Activity : It's utilized in the synthesis of N-substituted-3-chloro-2-azetidinones, which have shown antibacterial and antifungal activities (Chavan & Pai, 2007).
Fluorescent Chemosensors : A benzothiazole-based compound has been developed for sensitive physiological pH sensing, demonstrating its utility in detecting pH fluctuations in biosamples (Li et al., 2018).
Pharmaceutical Research : The compound has been explored in the context of antitumor activities, where its derivatives show potential for cancer treatment (Stevens et al., 1996).
Optical Applications : It's used in the development of fluorescent probes for sensing pH and metal cations, highlighting its versatility in analytical chemistry (Tanaka et al., 2001).
Synthetic Pathways : Research into creating various benzothiazole derivatives and investigating their antimicrobial activities is another significant area of application (Thomas et al., 2003).
作用機序
The mechanism of action of a compound depends on its structure and the biological system it interacts with. Trifluridine, a nucleoside metabolic inhibitor, is an example of a drug that contains a trifluoromethyl group. It is used to treat keratoconjunctivitis and epithelial keratitis caused by simplex virus, and as a part of chemotherapy for certain types of metastatic gastrointestinal cancers .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, Fluoro-3-(trifluoromethyl)phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
将来の方向性
特性
IUPAC Name |
2-(trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)8-13-6-4(7(14)15)2-1-3-5(6)16-8/h1-3H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVHMQXKZFMJLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


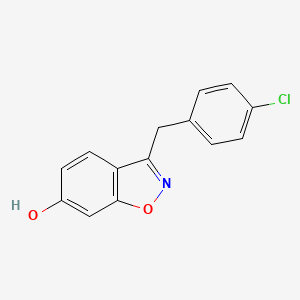
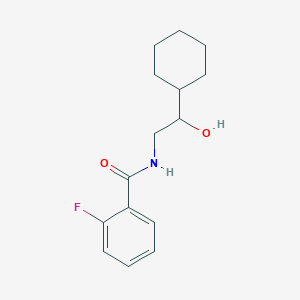
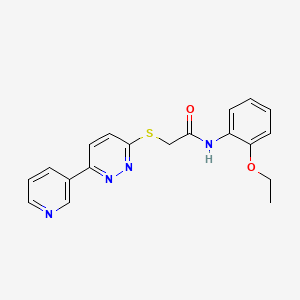
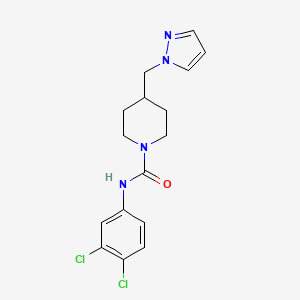
![3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2404031.png)


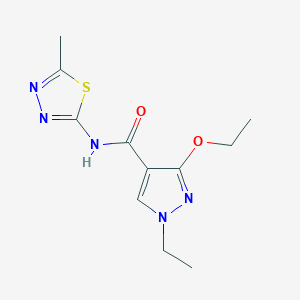
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2404038.png)
![1-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2404041.png)
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2404042.png)
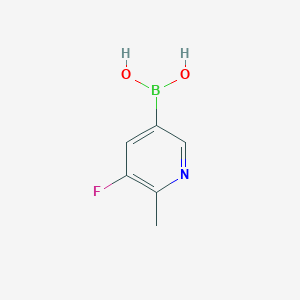
![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2404045.png)